molecular formula C7H16O4<br>CH3(OCH2CH)3OH<br>C7H16O4 B1677429 Triethylene glycol monomethyl ether CAS No. 112-35-6

Triethylene glycol monomethyl ether

Cat. No.: B1677429
CAS No.: 112-35-6
M. Wt: 164.2 g/mol
InChI Key: JLGLQAWTXXGVEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triethylene glycol monomethyl ether (also known as Methyltriglycol) is primarily used in organic synthesis . It is a versatile compound that finds use in a variety of applications due to its low volatility and excellent solvency .

Mode of Action

As a reagent and solvent, this compound interacts with its targets by acting as a carrier or medium. It facilitates the synthesis of other compounds and enhances the effectiveness of certain processes. For example, it is used in the modification of anthraquinone material for redox flow batteries and the preparation of polymeric electrolyte for electrochemical devices .

Biochemical Pathways

It is known to play a role in the formation of the binary system of polyethylene glycol for absorption of silica .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are not extensively studied, it is known that the compound has a boiling point of 245 - 255 °C (1013 hPa), a density of 1.04 g/cm3 (20 °C), and a vapor pressure of <0.01 hPa (20 °C) . These properties may influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its application. In the context of organic synthesis, it can facilitate the creation of new compounds and enhance the efficiency of certain chemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low volatility makes it an effective carrier solvent for textile dye processes in various environmental conditions . Additionally, ethers like this compound can react violently with strong oxidizing agents, indicating that the presence of such agents in the environment could impact its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Triethylene glycol monomethyl ether plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting biochemical processes. For instance, it can form complexes with Lewis acids and react with strong oxidizing agents . These interactions can alter the activity of enzymes and proteins, affecting the overall biochemical pathways in which this compound is involved.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, it has been observed to form complexes with Lewis acids, which can influence enzyme activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause systemic toxicity in animal models, including hematologic and testicular effects . Understanding the dosage effects is essential for determining safe and effective use of the compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized in the liver, where it undergoes oxidation and conjugation reactions to form metabolites that are excreted from the body . These metabolic pathways can influence the compound’s effects on cellular function and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it can interact with various cellular components, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cells.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its biochemical activity. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall function within the cells

Chemical Reactions Analysis

Triethylene glycol monomethyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Triethylene glycol monomethyl ether can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3
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InChI Key

JLGLQAWTXXGVEM-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCO
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Molecular Formula

C7H16O4
Record name TRIETHYLENE GLYCOL METHYL ETHER
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DSSTOX Substance ID

DTXSID5026912
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
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Molecular Weight

164.20 g/mol
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Physical Description

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Odorless; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Record name Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
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Boiling Point

246 °C, 249 °C
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Flash Point

greater than 230 °F (USCG, 1999), 245 °F (118 °C) (OPEN CUP), 114.4 °C c.c.
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Solubility

In water, miscible, Soluble in water, Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C., Solubility in water: miscible
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Density

1.026 (USCG, 1999) - Denser than water; will sink, 1.0494, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 5.7
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Vapor Pressure

0.0035 [mmHg], lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10
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Color/Form

Colorless liquid

CAS No.

112-35-6
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Melting Point

Freezing point: -44 °C, -44 °C
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Synthesis routes and methods

Procedure details

In a 3-L flask equipped with a stirrer, a thermometer and a dehydration tube, 500 g of succinic anhydride, 2,463 g of triethylene glycol monomethyl ether and 9.5 g of paratoluenesulfonic acid monohydrate were charged and the mixture was reacted under reduced pressure of 4 to 10.7 kPa at 110° C. for 15 hours, while blowing nitrogen (500 mL/minute) into the space. The acid value of the reaction solution was 1.6 (KOH mg/g). To the reaction solution, 27 g of an adsorbent Kyoward 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added, stirred at 80° C. at 2.7 kPa for 45 minutes, and filtered. Thereafter, triethylene glycol monomethyl ether was distilled off at a liquid temperature of 115 to 200° C. at a pressure of 0.03 kPa. After cooling to 80° C., the residual liquid was filtered under reduced pressure, to give a diester of succinic acid and triethylene glycol monomethyl ether as a filtrate. The resultant diester had an acid value of 0.2 (KOH mg/g), a saponification value of 276 (KOH mg/g), a hydroxyl value of 1 or less (KOH mg/g) and a hue of APHA200.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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